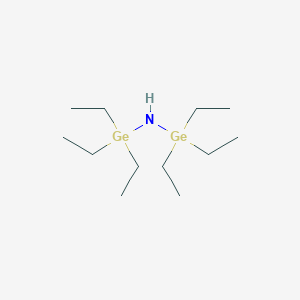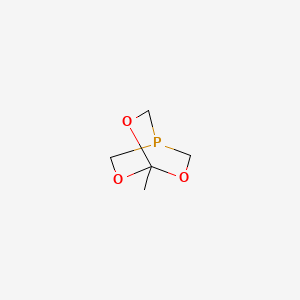
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane: is a bicyclic organophosphorus compound with the molecular formula C5H9O3P It is characterized by its unique structure, which includes three oxygen atoms and one phosphorus atom within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane typically involves the reaction of phosphorus trichloride with a suitable diol, such as 2-methyl-1,3-propanediol, in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The process may involve the use of solvents like benzene or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine: Its phosphorus-containing framework is of interest for developing new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound plays a crucial role in its reactivity, enabling it to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide: This compound contains a sulfur atom instead of an oxygen atom, which alters its chemical properties and reactivity.
3,5,8-trioxa-1,4-diphosphabicyclo(2.2.2)octane: This compound has an additional phosphorus atom, making it more reactive and suitable for different applications.
Uniqueness: 4-Methyl-3,5,8-trioxa-1-phosphabicyclo(2.2.2)octane is unique due to its specific arrangement of oxygen and phosphorus atoms within a bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
18620-05-8 |
|---|---|
Fórmula molecular |
C5H9O3P |
Peso molecular |
148.10 g/mol |
Nombre IUPAC |
4-methyl-3,5,8-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-6-2-9(3-7-5)4-8-5/h2-4H2,1H3 |
Clave InChI |
BIZCCVVODGZOFP-UHFFFAOYSA-N |
SMILES canónico |
CC12OCP(CO1)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

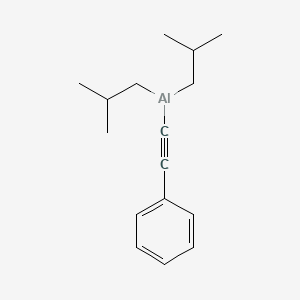


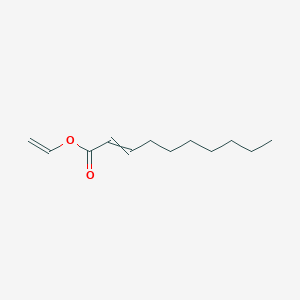



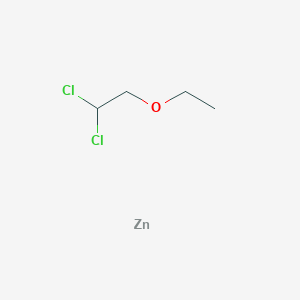
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
